molecular formula C21H25ClN4O2 B5371861 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol

2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol

Katalognummer B5371861
Molekulargewicht: 400.9 g/mol
InChI-Schlüssel: YRMRDAOFERASDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol, also known as TAK-659, is a potent and selective inhibitor of both spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). This compound has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In

Wirkmechanismus

2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol is a potent and selective inhibitor of both SYK and FLT3. SYK is a non-receptor tyrosine kinase that plays a critical role in B cell receptor signaling, while FLT3 is a receptor tyrosine kinase that is important for the survival and proliferation of hematopoietic stem cells. By inhibiting both SYK and FLT3, this compound disrupts key signaling pathways that are important for the growth and survival of cancer cells and immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer research, this compound inhibits the growth and survival of cancer cells by inducing apoptosis, or programmed cell death. This compound also inhibits the activation of key signaling pathways that are important for cancer cell proliferation and survival.
In autoimmune disease research, this compound has been shown to reduce inflammation and immune cell activation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound also reduces the activation of immune cells, such as B cells and T cells, that are important for the development of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol is its potency and selectivity as an inhibitor of both SYK and FLT3. This makes it a valuable tool for studying the roles of these pathways in various diseases. This compound is also relatively stable and has good solubility, which makes it easy to work with in lab experiments.
One of the limitations of this compound is its specificity for SYK and FLT3. While this makes it a valuable tool for studying these pathways, it also means that it may not be effective against diseases that do not involve these pathways. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several potential future directions for research on 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol. One area of interest is the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Another area of interest is the development of this compound derivatives with improved potency and selectivity. Finally, further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in humans, and to identify potential biomarkers that could be used to predict patient response to treatment.

Synthesemethoden

The synthesis of 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol involves the reaction of 2-aminopyridine with 3-(4-(3-chlorophenyl)piperazin-1-yl)-1-(4-methylquinazolin-2-yl)propan-1-one in the presence of trifluoroacetic acid. The resulting product is then purified by column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has shown promising results as a treatment for hematologic malignancies, such as acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL). This compound inhibits the growth and survival of cancer cells by targeting the SYK and FLT3 pathways, which are important for cancer cell signaling and proliferation.
In addition to cancer research, this compound has also been studied for its potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus. This compound has been shown to reduce inflammation and immune cell activation in preclinical models of autoimmune diseases.

Eigenschaften

IUPAC Name

[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(3-hydroxypyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O2/c22-16-4-1-5-17(14-16)24-10-12-25(13-11-24)18-6-3-9-26(15-18)21(28)20-19(27)7-2-8-23-20/h1-2,4-5,7-8,14,18,27H,3,6,9-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMRDAOFERASDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC=N2)O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.